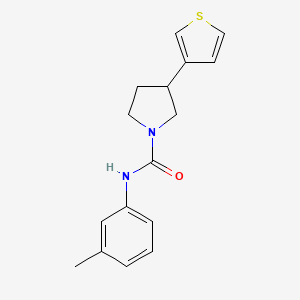

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide

Description

3-(Thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative featuring a thiophene ring at the 3-position of the pyrrolidine core and an m-tolyl (meta-methylphenyl) group as the N-substituent. The pyrrolidine carboxamide scaffold is widely explored in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, making it a privileged structure in drug discovery. The thiophene moiety introduces sulfur-containing heterocyclic character, which can enhance electronic interactions and influence pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-(3-methylphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12-3-2-4-15(9-12)17-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGLZHIZLGIHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

Substitution: Substitution reactions might occur at the aromatic rings, especially under electrophilic or nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- The thiophene ring contributes π-electron density and sulfur-mediated hydrophobic interactions.

- N-(3-Bromophenyl)-2-(m-tolyl)pyrrolidine-1-carboxamide (1q) : Features a bromine atom (electron-withdrawing) on the phenyl ring, which increases molecular weight (444.95 g/mol) and may reduce metabolic clearance compared to the target compound’s thiophene .

- (R)-N-(4-Fluoro-3-(3-(3-methylmorpholino)imidazo[1,2-a]pyrimidin-7-yl)phenyl)pyrrolidine-1-carboxamide (39): Incorporates a fluorophenyl group (electron-withdrawing) and an imidazo[1,2-a]pyrimidine-morpholino moiety. The fluorine atom enhances bioavailability and target binding, as seen in its role as a proteasome inhibitor .

Heterocyclic Additions

- Imidazo[1,2-a]pyrimidine-Morpholino Hybrid (Compound 39): The fused imidazopyrimidine ring and morpholino group likely improve binding affinity to proteasomes through hydrogen bonding and steric complementarity. This contrasts with the target compound’s simpler thiophene, suggesting divergent biological targets .

- Thiophene vs. Pyridine-Morpholino (Patent Compound in ): The patent compound replaces thiophene with a pyridine-morpholino system and adds a trifluoroethyl group. Such modifications enhance polarity and enable salt formation, critical for optimizing solid-state stability and solubility in drug formulations .

Core Modifications: Carboxamide vs. Thioamide

- N-Phenylpyrrolidine-1-carbothioamide (): Replaces the carboxamide oxygen with sulfur, altering hydrogen-bonding capacity and electronic properties. Thioamides generally exhibit stronger hydrogen-bond acceptor ability but lower metabolic stability compared to carboxamides.

Data Table: Comparative Analysis of Pyrrolidine-1-carboxamide Derivatives

Key Research Findings and Implications

Proteasome Inhibition : Compound 39’s activity suggests that pyrrolidine carboxamides with electron-withdrawing groups (e.g., fluorine) and extended aromatic systems (e.g., imidazopyrimidine) are viable for targeting proteasomes. The target compound’s thiophene may offer alternative binding modes due to sulfur’s polarizability .

Solid-State Stability: The patent compound in demonstrates the importance of substituents like trifluoroethyl and morpholino in forming stable salts and polymorphs.

Synthetic Efficiency : High yields (e.g., 90% for Compound 1q) indicate reliable synthetic routes for pyrrolidine carboxamides, though the target compound’s thiophene may require specialized coupling conditions .

Biological Activity

3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Thiophene moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties.

- Tolyl group : A methyl-substituted phenyl group, enhancing lipophilicity.

The molecular formula is , with a molecular weight of approximately 316.41 g/mol .

Antimicrobial Properties

Preliminary studies have indicated that 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide exhibits promising antimicrobial activity. It has been tested against various pathogens, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays showed significant inhibition of these bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

Results indicated that it possesses notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. This suggests a potential role in cancer therapy .

The biological activity of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is believed to be mediated through its interaction with various biological targets:

- Enzyme Inhibition : Docking studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Binding Affinity : Its unique structure allows for specific binding interactions with molecular targets, modulating their activity and leading to a biological response .

Synthesis Methods

The synthesis of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Group : This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Tolyl Group : Introduced through Friedel-Crafts alkylation or acylation reactions.

These synthetic routes can be optimized for yield and purity using techniques such as solvent-free methods or microwave-assisted synthesis .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.